molecular formula C18H24N2O4 B500326 1-(4-(2-hydroxy-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propoxy)-3-methoxyphenyl)ethanone CAS No. 890597-70-3

1-(4-(2-hydroxy-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propoxy)-3-methoxyphenyl)ethanone

Cat. No.: B500326
CAS No.: 890597-70-3
M. Wt: 332.4g/mol
InChI Key: KFNWFDMKUIHBFN-UHFFFAOYSA-N
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Description

1-(4-(2-hydroxy-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propoxy)-3-methoxyphenyl)ethanone is a complex organic compound featuring a pyrazole ring, a hydroxy group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-hydroxy-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propoxy)-3-methoxyphenyl)ethanone typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Attachment of the hydroxypropoxy group: This step involves the reaction of the pyrazole derivative with an epoxide or a halohydrin in the presence of a base.

    Methoxylation of the phenyl ring: This can be done via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

    Final coupling reaction: The final step involves coupling the intermediate with ethanone derivatives under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-hydroxy-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propoxy)-3-methoxyphenyl)ethanone can undergo various types of chemical reactions:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-(2-hydroxy-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propoxy)-3-methoxyphenyl)ethanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 1-(4-(2-hydroxy-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propoxy)-3-methoxyphenyl)ethanone depends on its specific application:

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate access.

    Receptor Modulation: It may interact with specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(2-hydroxy-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propoxy)-3-methylphenyl)ethanone: Similar structure but with a methyl group instead of a methoxy group.

    1-(4-(2-hydroxy-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propoxy)-3-ethoxyphenyl)ethanone: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

1-(4-(2-hydroxy-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propoxy)-3-methoxyphenyl)ethanone is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from its analogs and potentially more suitable for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

1-[4-[2-hydroxy-3-(3,4,5-trimethylpyrazol-1-yl)propoxy]-3-methoxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-11-12(2)19-20(13(11)3)9-16(22)10-24-17-7-6-15(14(4)21)8-18(17)23-5/h6-8,16,22H,9-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNWFDMKUIHBFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)CC(COC2=C(C=C(C=C2)C(=O)C)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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